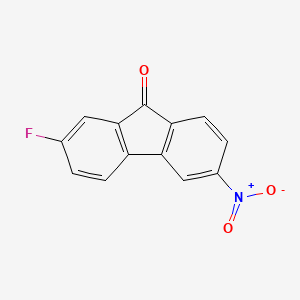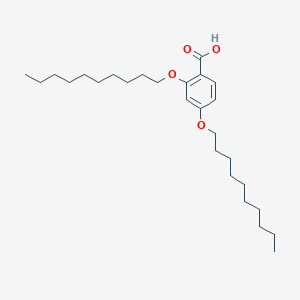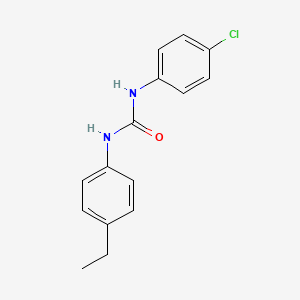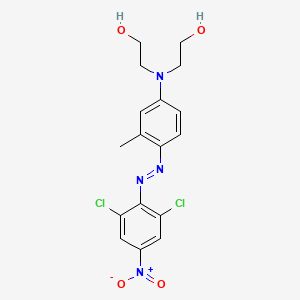
4-Formyl-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Formyl-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride is a trifunctional building block used in chemical probe synthesis. This compound contains an aryl sulfonyl fluoride group, an alkyne tag, and an aldehyde synthetic handle. It is known for its application in SuFEx-enabled, context-specific covalent modification of biological targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride typically involves the introduction of the formyl, trimethylsilyl ethynyl, and sulfonyl fluoride groups onto a benzene ring. The specific reaction conditions and reagents used can vary, but common methods include:
Formylation: Introduction of the formyl group using reagents like formyl chloride or formic acid.
Trimethylsilyl Ethynylation: Addition of the trimethylsilyl ethynyl group using trimethylsilyl acetylene and a suitable catalyst.
Sulfonyl Fluoridation: Introduction of the sulfonyl fluoride group using sulfuryl fluoride or similar reagents.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. Optimization for yield, purity, and cost-effectiveness would be key considerations in an industrial setting.
Análisis De Reacciones Químicas
Types of Reactions
4-Formyl-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions.
Click Chemistry: The alkyne tag allows for click chemistry reactions, particularly with azides to form triazoles.
Aldehyde Reactions: The formyl group can undergo typical aldehyde reactions such as oxidation, reduction, and condensation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols under basic conditions.
Click Chemistry: Copper(I) catalysts and azides.
Aldehyde Reactions: Oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and condensation partners like hydrazines.
Major Products
Substitution Products: Sulfonamide or sulfonate derivatives.
Click Chemistry Products: Triazole derivatives.
Aldehyde Reaction Products: Alcohols, carboxylic acids, or hydrazones.
Aplicaciones Científicas De Investigación
4-Formyl-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride is used extensively in scientific research, particularly in the fields of chemistry and biology. Its applications include:
Chemical Probe Synthesis: Used to create probes for studying biological systems.
SuFEx Chemistry: Enables context-specific covalent modification of biological targets.
Drug Discovery: Utilized in the development of potential therapeutic agents.
Bioconjugation: Facilitates the attachment of biomolecules to various surfaces or other molecules.
Mecanismo De Acción
The mechanism of action of 4-Formyl-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride involves its ability to form covalent bonds with biological targets. The sulfonyl fluoride group reacts with nucleophilic residues in proteins, while the alkyne tag allows for further modification through click chemistry. The formyl group can also participate in various biochemical reactions, enabling the compound to act as a versatile tool in chemical biology .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Formyl-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride
- 4-(Bromomethyl)-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride
- 3-(Chlorosulfonyl)benzoic acid
- 4-(2-(Hex-5-ynamido)ethyl)benzenesulfonyl fluoride
- 3,5-Bis(fluorosulfonyl)benzoic acid
Uniqueness
4-Formyl-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride is unique due to its trifunctional nature, combining an aryl sulfonyl fluoride group, an alkyne tag, and an aldehyde handle. This combination allows for a wide range of chemical modifications and applications, making it a valuable tool in chemical biology and related fields .
Propiedades
Fórmula molecular |
C12H13FO3SSi |
|---|---|
Peso molecular |
284.38 g/mol |
Nombre IUPAC |
4-formyl-2-(2-trimethylsilylethynyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C12H13FO3SSi/c1-18(2,3)7-6-11-8-10(9-14)4-5-12(11)17(13,15)16/h4-5,8-9H,1-3H3 |
Clave InChI |
BNAJFRWCCJTINY-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=C(C=CC(=C1)C=O)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[(3-Chlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B11942926.png)



![11-(4-fluorobenzoyl)-14-phenyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11942948.png)




![1,2-Diethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate](/img/structure/B11942971.png)

![2,4-Diphenylbenzo[h]quinazoline](/img/structure/B11942993.png)
